molecular formula C15H13N3OS B10768821 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine

4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine

Cat. No.: B10768821
M. Wt: 283.4 g/mol
InChI Key: KRCRBNNYPDEHKO-UHFFFAOYSA-N
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Description

4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine is a heterocyclic compound that contains both an oxadiazole and a pyridine ring

Preparation Methods

The synthesis of 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common synthetic route involves the reaction of 2-ethylsulfanylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with a pyridine derivative under suitable conditions to yield the target compound .

Chemical Reactions Analysis

4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to be a bioisostere of amides, which may contribute to its activity by mimicking the structure of natural substrates or inhibitors .

Comparison with Similar Compounds

Similar compounds to 4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine include other oxadiazole derivatives and pyridine-containing heterocycles. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones are another class of oxadiazole derivatives with distinct properties and applications .

Properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-20-13-6-4-3-5-12(13)15-17-14(18-19-15)11-7-9-16-10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRBNNYPDEHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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